![molecular formula C18H13NO6S B1683719 2-Pyridin-4-yl-benzo[h]chromen-4-one CAS No. 2110-25-0](/img/structure/B1683719.png)

2-Pyridin-4-yl-benzo[h]chromen-4-one

Descripción general

Descripción

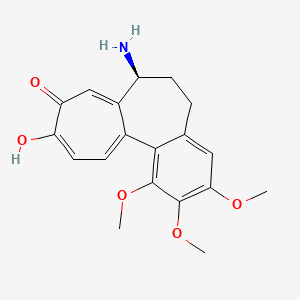

“2-Pyridin-4-yl-benzo[h]chromen-4-one” is an organic heterotricyclic compound and an organooxygen compound . It has a molecular formula of C18H11NO2 . It is also known as a potent CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) activator .

Synthesis Analysis

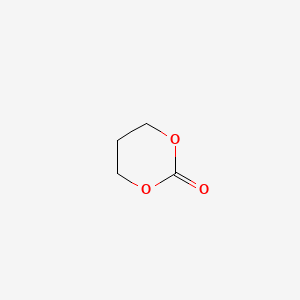

The synthesis of 4-chromanone-derived compounds, which includes “2-Pyridin-4-yl-benzo[h]chromen-4-one”, has been a subject of several studies . These studies have focused on improving the methodologies of 4-chromanone-derived compounds .

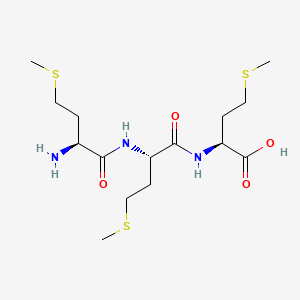

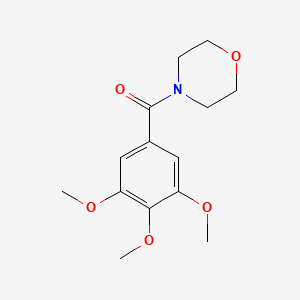

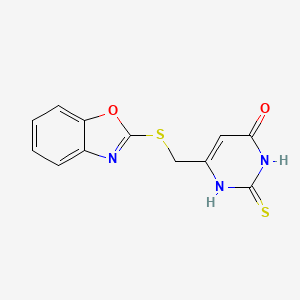

Molecular Structure Analysis

The molecular structure of “2-Pyridin-4-yl-benzo[h]chromen-4-one” includes a significant structural entity that belongs to the class of oxygen-containing heterocycles . The molecular weight of this compound is 273.3 g/mol .

Chemical Reactions Analysis

Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds . This includes the synthesis of “2-Pyridin-4-yl-benzo[h]chromen-4-one”.

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Pyridin-4-yl-benzo[h]chromen-4-one” include a molecular weight of 273.3 g/mol, XLogP3-AA of 3.4, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 3, Rotatable Bond Count of 1, Exact Mass of 273.078978594 g/mol, Monoisotopic Mass of 273.078978594 g/mol, Topological Polar Surface Area of 39.2 Ų, Heavy Atom Count of 21, Formal Charge of 0, and Complexity of 439 .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Chromanone or Chroman-4-one, which is structurally similar to 2-Pyridin-4-yl-benzo[h]chromen-4-one, is a significant heterobicyclic compound and acts as a building block in medicinal chemistry for isolation, designing, and synthesis of novel lead compounds . It exhibits significant variations in biological activities .

Anticancer Activity

Natural and synthetic chromanone analogs show various biological activities such as anticancer . This suggests that 2-Pyridin-4-yl-benzo[h]chromen-4-one could potentially be used in cancer research and treatment.

Anti-inflammatory Activity

Chromanone analogs also exhibit anti-inflammatory activity . Inflammation plays a significant role in the pathological mechanism of various inflammation-related diseases like cancer, Alzheimer, diabetes, atherosclerosis, and cardiovascular disorders .

Antimicrobial and Antifungal Activity

Substitution at C-2 with pyrazol-4-yl derivatives, methoxyphenyl, alkyl, vinyl, hydroxyl methyl, and chlorophenyl group displayed broad-spectrum antibacterial activity against tested bacterial strains . Moreover, azolyl and benzylidene derivatization yields good antifungal agents .

Antiviral and Antileishmanial Activity

Chromanone analogs also show antiviral and antileishmanial activity . This suggests that 2-Pyridin-4-yl-benzo[h]chromen-4-one could potentially be used in the research and treatment of viral diseases and Leishmaniasis.

Luminescent Properties

Chromanone-derived compounds have been found to exhibit strong luminescent properties . This suggests that 2-Pyridin-4-yl-benzo[h]chromen-4-one could potentially be used in the development of luminescent materials or sensors.

Mecanismo De Acción

Target of Action

The primary target of 2-Pyridin-4-yl-benzo[h]chromen-4-one is the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) . CFTR is a protein that functions as a channel across the membrane of cells that produce mucus, sweat, saliva, tears, and digestive enzymes .

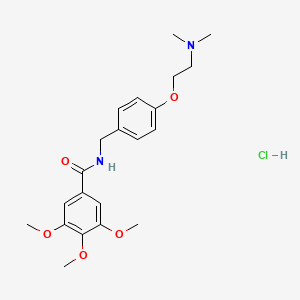

Mode of Action

2-Pyridin-4-yl-benzo[h]chromen-4-one acts as a CFTR activator It interacts with the CFTR protein, enhancing its activity

Biochemical Pathways

The activation of CFTR by 2-Pyridin-4-yl-benzo[h]chromen-4-one affects the chloride ion transport pathway . CFTR is a channel that allows chloride ions to move across cell membranes. By activating CFTR, 2-Pyridin-4-yl-benzo[h]chromen-4-one increases chloride ion transport, which can influence various physiological processes, including the hydration of mucus in the lungs .

Pharmacokinetics

Itsmolecular weight (273.29) suggests that it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed

Result of Action

The activation of CFTR by 2-Pyridin-4-yl-benzo[h]chromen-4-one can have various molecular and cellular effects. For example, in cell lines that express the DeltaF508-CFTR, 2-Pyridin-4-yl-benzo[h]chromen-4-one has been shown to be more potent than genistein, another CFTR activator . This suggests that it may have potential therapeutic applications in conditions related to CFTR function, such as cystic fibrosis .

Direcciones Futuras

Propiedades

IUPAC Name |

2-pyridin-4-ylbenzo[h]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11NO2/c20-16-11-17(13-7-9-19-10-8-13)21-18-14-4-2-1-3-12(14)5-6-15(16)18/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZCOBWKVDSSOBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2OC(=CC3=O)C4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20390354 | |

| Record name | 2-Pyridin-4-yl-benzo[h]chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49641385 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-Pyridin-4-yl-benzo[h]chromen-4-one | |

CAS RN |

2110-25-0 | |

| Record name | 2-Pyridin-4-yl-benzo[h]chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2E)-2-[1-(4-nitrophenyl)-5-oxo-3-phenylpyrazol-4-ylidene]hydrazinyl]benzamide](/img/structure/B1683636.png)

![(5Z)-2-hydroxy-4-methyl-6-oxo-5-[(5-phenylfuran-2-yl)methylidene]-5,6-dihydropyridine-3-carbonitrile](/img/structure/B1683637.png)

![2-[4-[(Z)-[5-(4-ethoxyanilino)-4-ethoxycarbonyl-3-oxothiophen-2-ylidene]methyl]-2-methoxyphenoxy]acetic acid](/img/structure/B1683639.png)

![[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] 4-methoxybenzoate](/img/structure/B1683642.png)